N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide
Description
Properties
CAS No. |
909677-17-4 |
|---|---|
Molecular Formula |
C21H17F3N6O2 |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide |
InChI |
InChI=1S/C21H17F3N6O2/c22-21(23,24)17-6-5-15(12-26-17)18-28-19(32-29-18)13-7-9-30(10-8-13)20(31)27-16-4-2-1-3-14(16)11-25/h1-6,12-13H,7-10H2,(H,27,31) |
InChI Key |
CUVUBBODGNMEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The compound’s synthesis typically follows a convergent approach where three main fragments are constructed or procured separately and then coupled:
- The piperidinecarboxamide scaffold, often prepared or modified from piperidine derivatives.
- The 1,2,4-oxadiazole ring system, synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives.
- The 6-(trifluoromethyl)-3-pyridinyl substituent, introduced through functionalized pyridine intermediates.
The final assembly involves amide bond formation between the piperidinecarboxamide and the oxadiazole-pyridinyl fragment.
Preparation of the Piperidinecarboxamide Intermediate
The piperidinecarboxamide moiety is a critical building block. According to experimental data on related piperidinecarboxamide compounds:
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation of nicotinamide to nipecotamide | Hydrogen, Pd/C (10%), isopropyl alcohol, 75°C, 4 h, 0.5 MPa H2 pressure | 98.4% | High purity confirmed by NMR; racemic mixture obtained |
| Boc-protection of piperidine amine | Reaction with di-tert-butyl dicarbonate in methanol, triethylamine base, 0-5°C to RT overnight | 79% | Protects amine for subsequent coupling |
| Amide bond formation with acid chlorides or isocyanates | Reaction with trifluoromethyl-substituted acid chlorides or isocyanates in dichloromethane, triethylamine base | 90-95% | Efficient coupling step to introduce substituents |
These steps are foundational for preparing the piperidinecarboxamide fragment ready for coupling with the oxadiazole moiety.
Synthesis of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms:
- Amidoxime formation: Starting from nitriles (e.g., 2-cyanophenyl derivatives), amidoximes are prepared by reaction with hydroxylamine.
- Cyclization: The amidoxime is then reacted with carboxylic acid derivatives (acid chlorides, esters) under dehydrating conditions to form the oxadiazole ring.
This method is well-documented in heterocyclic chemistry and is applicable to the preparation of the oxadiazole-pyridinyl fragment of the target compound.
Final Coupling and Amide Bond Formation
The key step in assembling the final compound is the formation of the amide bond between the piperidinecarboxamide and the oxadiazole-pyridinyl fragment. Two main approaches are reported:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Reaction of amine with acid chloride | Triethylamine base, dichloromethane solvent, room temperature | Efficient, high yield | Common method for amide bond formation |
| Coupling with carboxylic acid using carbodiimide reagents | DCC or EDC coupling agents, optionally with HOBt, in dichloromethane or DMF | Mild conditions, good yields | Avoids use of acid chlorides; suitable for sensitive substrates |
Post-coupling, optional steps include removal of protecting groups (e.g., Boc) and formation of pharmaceutically acceptable salts or solvates to improve compound stability and solubility.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The high yield and purity of the piperidinecarboxamide intermediate are critical for the overall success of the synthesis.
- Use of carbodiimide coupling agents (e.g., DCC, EDC) with additives like HOBt improves amide bond formation efficiency and reduces side reactions.
- Protecting groups such as Boc are essential to prevent undesired reactions on the piperidine nitrogen during multi-step synthesis.
- The trifluoromethyl group introduction requires careful control of reaction conditions to maintain regioselectivity and avoid decomposition.
- Post-synthesis, pharmaceutical salt formation enhances compound solubility and bioavailability, important for downstream biological evaluation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or pyridinyl rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
- **Reduction
Oxidation: KMnO4 in acidic or basic medium.
Biological Activity
N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A piperidine ring
- A cyanophenyl group
- An oxadiazole moiety
Its molecular formula is with a molecular weight of approximately 430.39 g/mol .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole derivatives have been shown to exhibit significant activity against carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes including respiration and acid-base balance. Notably, certain oxadiazole derivatives have demonstrated selective inhibition against cancer-related CAs (hCA IX and XII) at nanomolar concentrations .
Anticancer Activity
Preliminary studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro evaluations have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells.
- Specific analogs exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cell lines .
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on human carbonic anhydrases:
- Selectivity : Certain derivatives showed high selectivity for hCA IX with K_i values as low as 89 pM, suggesting a strong potential for targeted cancer therapies .
- Comparative Analysis : The biological activity was compared across several synthesized compounds, revealing that some analogs had up to 100 times lower activity than the most potent derivatives .
Study 1: In Vitro Evaluation Against Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The findings included:
- MCF-7 Cells : Exhibited an IC50 value of 0.65 µM.
- PANC-1 Cells : Showed an IC50 value of 2.41 µM.
These results indicate promising anticancer properties that warrant further investigation into their mechanisms and potential therapeutic applications .
Study 2: Carbonic Anhydrase Inhibition
Another research effort focused on evaluating the inhibition of carbonic anhydrases by oxadiazole-based compounds:
- Inhibition Potency : Compounds were tested against hCA I, II, IX, and XII.
- Results : Fourteen out of sixty compounds displayed selective inhibition at nanomolar concentrations, with significant implications for developing CA inhibitors as cancer therapeutics .
Summary Table of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | K_i Value |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 0.65 µM | - |
| Anticancer Activity | PANC-1 | 2.41 µM | - |
| Carbonic Anhydrase Inhibition | hCA IX | - | 89 pM |
| Carbonic Anhydrase Inhibition | hCA II | - | 0.75 nM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including dihydropyridines, pyrazole carboxamides, and other piperidine derivatives. Below is a detailed comparison based on substituent effects, scaffold variations, and hypothesized pharmacological implications.
Dihydropyridine Derivatives (AZ331 and AZ257)
The dihydropyridine derivatives AZ331 and AZ257 () feature a 1,4-dihydropyridine core with carboxamide and sulfur-containing substituents. Key differences include:
- Core Structure : The target compound replaces the dihydropyridine ring with a rigid 1,2,4-oxadiazole scaffold, which may reduce conformational flexibility but enhance metabolic stability.
- Substituents : AZ331 and AZ257 include methoxy, furyl, and bromophenyl groups, whereas the target compound utilizes a trifluoromethylpyridinyl group. The latter’s strong electron-withdrawing nature likely improves target affinity in hydrophobic binding pockets .
Pyrazole Carboxamides
The pyrazole carboxamide in (N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide) shares a trifluoromethyl group and carboxamide linkage. Differences include:
- Heterocycle: The pyrazole ring in vs. oxadiazole in the target compound.
- Substituents: The chloro and methyl groups in may reduce solubility compared to the cyanophenyl group in the target compound .
Piperidinecarboxamide Analogs
Compounds such as N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride () and the carboxamide in share the piperidine-carboxamide backbone. Critical distinctions:
- Trifluoromethyl vs. Cyclopropane : The trifluoromethylpyridinyl group in the target compound offers stronger electron-withdrawing effects compared to the cyclopropane in , which may influence pharmacokinetics .
Sulfonamide and Thioacetamide Derivatives
Compounds like N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide () and 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () highlight:
- Linker Groups : Sulfanyl acetamide () and piperazine () vs. oxadiazole in the target compound. Sulfur-containing linkers may confer higher polarity but lower metabolic resistance.
- Aromatic Systems : The thienyl group in vs. pyridinyl in the target compound—differences in π-π stacking and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
